molecular formula C19H15BrN4O2S B405780 {[4-({[(4Z)-1-(4-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHOXYPHENYL]SULFANYL}FORMONITRILE

{[4-({[(4Z)-1-(4-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHOXYPHENYL]SULFANYL}FORMONITRILE

Cat. No.: B405780
M. Wt: 443.3g/mol
InChI Key: IMHZTQPJZGRSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[4-({[(4Z)-1-(4-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHOXYPHENYL]SULFANYL}FORMONITRILE is a complex organic compound that features a combination of pyrazole, bromophenyl, methoxyphenyl, and thiocyanate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-({[(4Z)-1-(4-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHOXYPHENYL]SULFANYL}FORMONITRILE typically involves multiple steps. One common approach is to start with the synthesis of the pyrazole core, followed by the introduction of the bromophenyl and methoxyphenyl groups. The final step involves the incorporation of the thiocyanate group.

    Synthesis of Pyrazole Core: The pyrazole core can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using methoxybenzene and an appropriate leaving group.

    Incorporation of Thiocyanate Group: The thiocyanate group can be introduced by reacting the intermediate compound with thiocyanate salts such as potassium thiocyanate (KSCN) under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{[4-({[(4Z)-1-(4-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHOXYPHENYL]SULFANYL}FORMONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The thiocyanate group can be hydrolyzed under acidic or basic conditions to yield corresponding amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

    Hydrolysis: Acidic or basic conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the compound

    Reduction: Reduced derivatives of the compound

    Substitution: Substituted derivatives with new functional groups

    Hydrolysis: Amines or thiols

Scientific Research Applications

{[4-({[(4Z)-1-(4-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHOXYPHENYL]SULFANYL}FORMONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of {[4-({[(4Z)-1-(4-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHOXYPHENYL]SULFANYL}FORMONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-({[(4Z)-1-(4-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-3-METHOXYPHENYL]SULFANYL}FORMONITRILE is unique due to its combination of pyrazole, bromophenyl, methoxyphenyl, and thiocyanate groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H15BrN4O2S

Molecular Weight

443.3g/mol

IUPAC Name

[4-[[2-(4-bromophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-3-methoxyphenyl] thiocyanate

InChI

InChI=1S/C19H15BrN4O2S/c1-12-16(19(25)24(23-12)14-5-3-13(20)4-6-14)10-22-17-8-7-15(27-11-21)9-18(17)26-2/h3-10,23H,1-2H3

InChI Key

IMHZTQPJZGRSFU-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NC3=C(C=C(C=C3)SC#N)OC

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)C=NC3=C(C=C(C=C3)SC#N)OC

Origin of Product

United States

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